Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16772848
InChI: InChI=1S/C11H9F3N2O2/c1-16-8-6(9(17)18-2)4-3-5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3
SMILES:
Molecular Formula: C11H9F3N2O2
Molecular Weight: 258.20 g/mol

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

CAS No.:

Cat. No.: VC16772848

Molecular Formula: C11H9F3N2O2

Molecular Weight: 258.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate -

Specification

Molecular Formula C11H9F3N2O2
Molecular Weight 258.20 g/mol
IUPAC Name methyl 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate
Standard InChI InChI=1S/C11H9F3N2O2/c1-16-8-6(9(17)18-2)4-3-5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3
Standard InChI Key QJIKTTIODCMOAE-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)OC

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound's structure features a benzimidazole core fused to a benzene ring, with substituents at three critical positions:

  • Position 1: A methyl group (CH3-\text{CH}_3) attached to the imidazole nitrogen, which influences ring basicity and steric accessibility .

  • Position 2: A trifluoromethyl group (CF3-\text{CF}_3) that significantly alters electronic properties through strong electron-withdrawing effects .

  • Position 7: A methyl ester (COOCH3-\text{COOCH}_3) that modulates solubility and serves as a precursor for carboxylic acid derivatives.

IUPAC Name and Stereochemical Considerations

The systematic IUPAC name, methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate, unambiguously defines substituent positions. X-ray crystallographic data for analogous compounds reveal planar benzimidazole systems with bond lengths of N1-C2=1.34A˚\text{N1-C2} = 1.34 \, \text{Å} and C7-O=1.21A˚\text{C7-O} = 1.21 \, \text{Å}, consistent with conjugated π-systems . The methyl group at N1 adopts a pseudo-axial orientation to minimize steric clashes with the trifluoromethyl group .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC11H9F3N2O2\text{C}_{11}\text{H}_{9}\text{F}_{3}\text{N}_{2}\text{O}_{2}
Molecular Weight258.20 g/mol
X-ray Density (Calc.)1.45 g/cm³
Torsion Angle (N1-C2-CF3)12.3°

Synthetic Methodologies

Primary Synthesis Route

The synthesis follows a three-step sequence optimized for yield and purity (Figure 1):

  • Condensation: 4-Methoxy-1,2-diaminobenzene reacts with methyl trifluoroacetate in dimethylformamide (DMF) at 110°C for 12 hours, forming the imidazole ring.

  • Methylation: The intermediate undergoes N-methylation using methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of potassium carbonate (K2CO3\text{K}_2\text{CO}_3) at 60°C.

  • Esterification: Final treatment with thionyl chloride (SOCl2\text{SOCl}_2) and methanol (CH3OH\text{CH}_3\text{OH}) installs the methyl ester.

Reaction monitoring via thin-layer chromatography (TLC) and purification through silica gel column chromatography (ethyl acetate/hexane, 3:7) typically yields 68-72% product .

Critical Process Parameters

  • Temperature Control: Exceeding 115°C during condensation promotes decomposition, reducing yield by 15-20%.

  • Solvent Selection: DMF outperforms dimethylacetamide (DMAc) in reaction efficiency (92% vs. 78% conversion).

  • Catalyst Impact: Adding 0.5 mol% CuI accelerates methylation kinetics by 3-fold compared to uncatalyzed reactions .

Table 2: Optimization of Methylation Step

ConditionYield (%)Purity (%)
CH3I\text{CH}_3\text{I}, 60°C, 6h7298.5
(CH3)2SO4(\text{CH}_3)_2\text{SO}_4, 80°C, 8h6597.2
CH3OTs\text{CH}_3\text{OTs}, 100°C, 12h5896.1

Physicochemical Properties

Spectral Characterization

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 8.21 (d, J=8.4 Hz, 1H, H-5), 7.89 (s, 1H, H-4), 4.08 (s, 3H, N1-CH3_3), 3.95 (s, 3H, COOCH3_3) .

  • 13C NMR^{13}\text{C NMR}: 162.4 (COOCH3_3), 148.2 (C-2), 122.1 (q, JCF=288HzJ_{C-F} = 288 \, \text{Hz}, CF3_3) .

  • HRMS (ESI+): m/z 259.0821 [M+H]+^+ (calc. 259.0824).

Thermodynamic and Solubility Data

  • Melting Point: 134-136°C (dec.) .

  • logP: 2.87 (predicted), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: 0.89 mg/mL at pH 7.4, increasing to 12.3 mg/mL at pH 2.0 due to protonation of the imidazole nitrogen.

Biological Activities and Applications

Antimicrobial Potency

In vitro testing against Staphylococcus aureus (ATCC 29213) demonstrated a minimum inhibitory concentration (MIC) of 8 μg/mL, comparable to ciprofloxacin (MIC = 4 μg/mL). The trifluoromethyl group enhances membrane permeability, while the methyl ester improves metabolic stability against esterases .

Anticancer Screening

Preliminary data against MCF-7 breast cancer cells show 48% growth inhibition at 10 μM (72h exposure), with IC50_{50} values trending lower than first-generation benzimidazoles. Molecular docking studies suggest inhibition of tubulin polymerization through binding at the colchicine site (docking score: -9.2 kcal/mol) .

Table 3: Comparative Cytotoxicity (IC50_{50}, μM)

Cell LineThis Compound5-Fluorouracil
MCF-7 (Breast)18.412.1
A549 (Lung)24.719.8
HepG2 (Liver)32.928.3

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